KRAS G12C inhibitor 42

Catalog No.
S12875889
CAS No.
M.F
C33H34FN7O2
M. Wt
579.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KRAS G12C inhibitor 42

Product Name

KRAS G12C inhibitor 42

IUPAC Name

2-[(2S)-4-[8-fluoro-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

Molecular Formula

C33H34FN7O2

Molecular Weight

579.7 g/mol

InChI

InChI=1S/C33H34FN7O2/c1-4-27(42)41-17-16-40(19-23(41)13-14-35)32-26-18-36-30(25-12-6-10-22-9-5-8-21(2)28(22)25)29(34)31(26)37-33(38-32)43-20-24-11-7-15-39(24)3/h4-6,8-10,12,18,23-24H,1,7,11,13,15-17,19-20H2,2-3H3/t23-,24-/m0/s1

InChI Key

JCIQWPCUVDTKAS-ZEQRLZLVSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2C3=NC=C4C(=C3F)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C

Isomeric SMILES

CC1=C2C(=CC=C1)C=CC=C2C3=NC=C4C(=C3F)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C

KRAS G12C inhibitor 42 is a novel small molecule designed to specifically target the KRAS G12C mutation, which is a common oncogenic alteration found in various cancers, particularly non-small cell lung cancer and colorectal cancer. This compound operates by binding covalently to the cysteine residue at position 12 of the KRAS protein, effectively locking it in an inactive GDP-bound state. This mechanism of action is crucial as it prevents the activation of downstream signaling pathways that promote tumor growth and survival, making it a promising candidate for targeted cancer therapy.

The primary chemical reaction involving KRAS G12C inhibitor 42 is its covalent binding to the cysteine at position 12 of the KRAS protein. This reaction can be summarized as follows:

  • Binding Reaction:
    KRAS G12C+Inhibitor 42KRAS G12C Inhibitor Complex\text{KRAS G12C}+\text{Inhibitor 42}\rightarrow \text{KRAS G12C Inhibitor Complex}

This complex formation stabilizes the inactive form of KRAS, preventing nucleotide exchange and subsequent activation of downstream signaling pathways.

The biological activity of KRAS G12C inhibitor 42 has been characterized through various preclinical studies. It has shown potent inhibition of cell proliferation in KRAS G12C mutant cell lines, with effective suppression of extracellular signal-regulated kinase phosphorylation, a key downstream effector in the KRAS signaling pathway. The inhibitor demonstrates high selectivity for the G12C mutant over wild-type KRAS, minimizing off-target effects on other RAS isoforms.

The synthesis of KRAS G12C inhibitor 42 involves several key steps:

  • Design and Screening: Initial design based on molecular modeling to identify potential binding interactions with the P2 pocket of KRAS.
  • Chemical Synthesis: Utilizing standard organic synthesis techniques to create the inhibitor molecule, including steps such as:
    • Functional group modifications
    • Coupling reactions to form the desired structure
  • Purification: Employing chromatographic techniques to purify the synthesized compound.
  • Characterization: Using spectroscopic methods (NMR, mass spectrometry) to confirm the structure and purity of the compound.

KRAS G12C inhibitor 42 has significant applications in oncology, particularly for treating cancers harboring the KRAS G12C mutation. Its main applications include:

  • Monotherapy: As a standalone treatment for patients with advanced solid tumors expressing KRAS G12C.
  • Combination Therapy: Potential use in combination with other therapeutic agents such as immune checkpoint inhibitors or chemotherapy to enhance efficacy and overcome resistance mechanisms.

Interaction studies have demonstrated that KRAS G12C inhibitor 42 binds selectively to the inactive GDP-bound form of KRAS, with a high affinity (dissociation constant ranging from 10-40 nM). Surface plasmon resonance studies indicate reversible binding kinetics, with a dissociation rate ranging between 0.015 and 0.05 s1^{-1}. These studies confirm that the inhibitor effectively suppresses nucleotide exchange and downstream signaling in cells expressing KRAS G12C while exhibiting minimal activity against other RAS isoforms.

Several compounds are similar to KRAS G12C inhibitor 42, primarily targeting the same mutation through covalent binding mechanisms. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionSelectivityClinical Status
Sotorasib (AMG 510)Covalently binds to KRAS G12CHighFDA approved
Adagrasib (MRTX849)Covalently binds to KRAS G12CHighIn clinical trials
JNJ-74699157Covalent binding to KRAS G12CHighIn clinical trials
LY3499446Covalent binding to KRAS G12CHighIn clinical trials
RMC-4550Allosteric inhibition of SHP2ModerateIn clinical trials

Uniqueness of KRAS G12C Inhibitor 42

KRAS G12C inhibitor 42 stands out due to its unique binding affinity for specific conformations of the KRAS protein and its potential for use in combination therapies that may enhance immune response or overcome resistance seen with other inhibitors.

XLogP3

4.8

Hydrogen Bond Acceptor Count

9

Exact Mass

579.27580151 g/mol

Monoisotopic Mass

579.27580151 g/mol

Heavy Atom Count

43

Dates

Modify: 2024-08-10

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